1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine
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Overview
Description
1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine;2,4-Dichlorobenzophenone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,3-dimethoxybenzaldehyde, which is then reacted with piperazine to form the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanol: Shares similar methoxy groups but differs in its overall structure and properties.
2-(3,4-Dimethoxyphenyl)ethanol: Another compound with methoxy groups, used in different applications.
Uniqueness
1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methyleneamino]piperazin-1-yl]methanimine is unique due to its combination of methoxy groups and piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
19730-34-8 |
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Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(E)-1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C22H28N4O4/c1-27-19-9-5-7-17(21(19)29-3)15-23-25-11-13-26(14-12-25)24-16-18-8-6-10-20(28-2)22(18)30-4/h5-10,15-16H,11-14H2,1-4H3/b23-15+,24-16+ |
InChI Key |
PLYKDSCXBNJMKN-DFEHQXHXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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